4-Methylene-1,3-dioxolan-2-one

説明

Nomenclature and Structural Considerations in Research Contexts

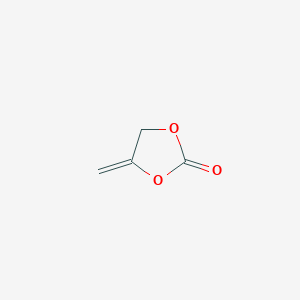

The compound is systematically named 4-Methylene-1,3-dioxolan-2-one according to IUPAC nomenclature. nih.gov It is a five-membered heterocyclic compound containing a carbonate group and an exocyclic methylene (B1212753) group. This unique arrangement of functional groups is central to its chemical reactivity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| CAS Number | 124222-05-5 molbase.com |

| Appearance | Not specified in provided results |

| Synonyms | Methylene ethylene (B1197577) carbonate |

Data sourced from PubChem nih.gov and MOLBASE molbase.com.

The structure contains an α,β-unsaturated carbonyl system within a cyclic framework, which influences its participation in various addition and polymerization reactions.

Historical Perspectives on Discovery and Early Academic Investigation

Early investigations into methylene-1,3-dioxolanes date back to the 1960s, with reports of their synthesis via dehydrochlorination of 4-chloromethylene-1,3-dioxolanes using potassium hydroxide (B78521) (KOH), although yields were often moderate. google.com A key publication in 1983 detailed the synthesis of this compound, highlighting its nature as a bifunctional cyclic carbonate. acs.org Subsequent research in the late 1980s explored its polymerization behavior, particularly its ability to undergo free-radical ring-opening polymerization, which produced copolymers with unique repeating units. jlu.edu.cnkisti.re.kr These early studies established the foundational chemistry of the monomer and paved the way for its later applications.

Significance in Modern Synthetic Organic Chemistry and Polymer Science

The dual functionality of this compound has made it a valuable tool in both synthetic organic chemistry and polymer science.

In synthetic organic chemistry , it serves as a versatile synthon. It readily participates in cycloaddition reactions, such as the regioselective [3+2] cycloaddition with alkynols and ketones to produce diverse and highly functionalized 1,3-dioxolane (B20135) scaffolds. acs.orgnih.govresearchgate.net These reactions are often promoted by simple bases like cesium carbonate under mild conditions. acs.orgresearchgate.net The compound's exocyclic double bond can also be a target for other addition reactions, making it a key intermediate for synthesizing complex heterocyclic molecules. nii.ac.jp

In polymer science , this compound is a significant monomer for creating functional and degradable polymers. It can undergo polymerization through multiple pathways, including free-radical and cationic mechanisms. studylib.net A notable characteristic is its ability to undergo ring-opening polymerization, which introduces ester or keto ether linkages into the polymer backbone. studylib.netkoreascience.krtandfonline.com This feature is exploited in the synthesis of degradable polyesters. For instance, polymers derived from related cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one, have been shown to be chemically recyclable, breaking down into recoverable monomers under mild basic conditions. rsc.org

Table 2: Polymerization Behavior of 4-Methylene-1,3-dioxolane (B14172032) Derivatives

| Polymerization Type | Catalyst/Initiator | Resulting Polymer Structure | Key Findings |

|---|---|---|---|

| Cationic Polymerization | Boron trifluoride, other cationic catalysts | Poly(keto ether) and/or cyclized dihydrofuranone derivatives studylib.netkoreascience.kr | Reaction proceeds via mixed modes of vinyl addition, ring-opening, and cyclization. studylib.netkoreascience.kr |

| Free-Radical Polymerization | Di-tert-butyl peroxide, AIBN, BPO | Copolymers with ring-opened and non-ring-opened units jlu.edu.cntandfonline.com | The extent of ring-opening is influenced by reaction temperature and substituents. tandfonline.com |

The ability to control the polymerization pathway allows for the synthesis of polymers with tailored microstructures and properties, underscoring the compound's importance in advanced materials research. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one |

| This compound |

| Boron trifluoride |

| Cesium carbonate |

| Di-tert-butyl peroxide |

| Potassium hydroxide |

| 2,2-dimethyl-4-methylene-1,3-dioxolane |

| 4-chloromethylene-1,3-dioxolanes |

| 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane |

| 2,2-diphenyl-4-MDO |

| 2-phenyl-4-MDO |

| 2-styryl-4-MDO |

| 2-(2,4,5-Trimethoxyphenyl)-4-methylene-1,3-dioxolane |

| 2-(2,4,6-trimethoxyphenyl)-4-methylene-1,3-dioxolane |

| 2-(3,4,5-trimethoxyphenyl)-4-methylene-1,3-dioxolane |

| 2-hydroxyisobutyric acid |

| 3(2H)-dihydrofuranone |

| 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659) |

| 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one |

| 4-n-Hexyl-2-methylene-1,3-dioxolane |

| 4-phenyl-2-methylene-1,3-dioxolane |

| 2-methylene-1,3-dioxolane (B1600948) |

| 2-chloromethyl-4-n-hexyl-1,3-dioxolane |

| Styrene (B11656) |

| 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one |

| 3-alkyl-4-hydroxy-4,5,5-trimethyloxazolidin-2-ones |

| 3-alkyl-5,5-dimethyl-4-methyloxazolidin-2-ones |

| alkylcarbamic acid 1,1-dimethyl-2-oxopropyl esters |

| 4-methylene-2-phenyl-1,3-dioxolane |

| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one |

| 4-phenyl-4-vinyl-1,3-dioxolan-2-one |

| 4-vinyl-1,3-dioxolan-2-one |

| 4-(bromomethyl)-1,3-dioxol-2-one |

| 4-chloromethyl-1,3-dioxolane |

| 4-chloromethyl-2,2-dimethyl-1,3-dioxolane |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSZDDTXTQEUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305393 | |

| Record name | 4-Methylene-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124222-05-5 | |

| Record name | 4-Methylene-1,3-dioxolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124222-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylene-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylene 1,3 Dioxolan 2 One

Advanced Synthetic Routes to the Parent Compound

The preparation of 4-methylene-1,3-dioxolan-2-one can be achieved through several strategic approaches, each with distinct advantages and applications.

Catalytic Cycloaddition Approaches (e.g., CO₂ to Epoxides)

A prominent and environmentally conscious method for synthesizing α-alkylidene cyclic carbonates, including this compound, involves the carboxylative cyclization of propargyl alcohols with carbon dioxide (CO₂). bohrium.com This approach is considered a "green" process as it utilizes CO₂, an abundant and renewable C1 resource. bohrium.com

Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, a cobalt(III) Schiff base complex has demonstrated high efficacy in catalyzing the fixation of CO₂ into propargyl alcohols, yielding α-alkylidene cyclic carbonates in moderate to high yields (62-95%). bohrium.com The reaction is typically carried out at 80°C under a CO₂ balloon (1 atm pressure) in a solvent-free environment, which further enhances its eco-friendly nature. bohrium.com

Copper(I)-based catalysts, often in conjunction with ionic liquids (ILs), have also proven effective. A Cu(I) salt/protic IL system can efficiently catalyze the cycloaddition of CO₂ with propargylic alcohols under mild conditions. nih.gov Mechanistic studies suggest that the IL activates the hydroxyl group of the propargyl alcohol, which then reacts with CO₂ to form a zwitterionic carbamate (B1207046) species. Simultaneously, the Cu(I) salt activates the C≡C triple bond, leading to an intramolecular ring-closing reaction to form the cyclic carbonate. nih.gov

Furthermore, noble metal-free metal-organic frameworks (MOFs) have emerged as recyclable and highly active catalysts for this transformation. chinesechemsoc.orgchinesechemsoc.org A CuCe-CNA-300 MOF, for example, effectively catalyzes the three-component reaction of propargyl alcohols, CO₂, and secondary amines, where the α-alkylidene cyclic carbonate is a key intermediate. chinesechemsoc.orgchinesechemsoc.org The synergistic effect of different metal sites within the MOF, such as Cu(I) and Ce(III), is believed to be crucial for the high catalytic activity. chinesechemsoc.org

| Catalyst System | Substrate | Conditions | Yield | Reference |

| Cobalt(III) Schiff Base Complex | Propargyl Alcohols | 80°C, 1 atm CO₂, solvent-free | 62-95% | bohrium.com |

| CuI/[P₄₄₄₄][Im] | Propargyl Alcohols | Room Temp, 1 atm CO₂ | High | nih.gov |

| CuCe-CNA-300 (MOF) | 2-methyl-3-butyn-2-ol | 70°C, 3 bar CO₂, DBU | 98% (of β-oxopropylcarbamate) | chinesechemsoc.orgchinesechemsoc.org |

| AgOAc/DBU | Propargylic Alcohols | 2 MPa CO₂, MeCN/H₂O | Good | mdpi.com |

Base-Mediated Elimination Reactions from Substituted Dioxolanes

An alternative synthetic strategy involves base-mediated elimination reactions from appropriately substituted 1,3-dioxolanes. This method typically starts with a precursor containing a suitable leaving group, which is then eliminated to form the exocyclic double bond.

A well-documented example is the synthesis of 2-methylene-1,3-dioxolane (B1600948) from 2-chloromethyl-1,3-dioxolane (B1265877) using a strong base like potassium hydroxide (B78521). While this specific example leads to a related structure, the principle can be applied to synthesize this compound from a precursor such as 4-(halomethyl)-1,3-dioxolan-2-one.

The reaction conditions for these eliminations are crucial to maximize the yield of the desired product and minimize side reactions. The choice of base and solvent system plays a significant role. For instance, sodium diisopropylamide (NaDA) in tetrahydrofuran (B95107) (THF) is a powerful reagent for dehydrohalogenations. acs.org The use of polyethylene (B3416737) glycol (PEG) solvents with inorganic bases like sodium hydroxide has also been reported for the dehydrohalogenation of 4-halomethyl-1,3-dioxolanes, offering a polar medium that can enhance yield and selectivity.

Strategies for High-Yield Synthesis and Purification

Purification of the final compound is often achieved through distillation of the crude reaction mixture. acs.org For related compounds like 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone, a purification method involving recrystallization from a mixed solvent of C1-C4 alcohols at low temperatures (-10 to 0 °C) has been developed to achieve high purity (>99%). google.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the introduction of diverse functionalities and stereochemical control, expanding their synthetic utility.

Preparation of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest for asymmetric synthesis. Chiral pool synthesis, starting from readily available enantiopure precursors, is a common strategy. For example, (S)-propylene glycol can be used to synthesize (S)-4-methyl-1,3-dioxolan-2-one.

Another approach involves the enantioselective synthesis of 2-alkyl-5-methylene-1,3-dioxolan-4-ones. acs.org These chiral building blocks can then participate in stereoselective reactions, such as exo-selective Diels-Alder reactions with cyclopentadiene (B3395910). acs.org The [3+2] cycloaddition chemistry of chiral (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has also been explored to create spiro adducts with high stereocontrol. mdpi.com

Functionalization at the Methylene (B1212753) Group

Functionalization at the methylene group introduces further diversity into the this compound scaffold. Palladium-catalyzed carboxylation reactions of sodium 2-alkyn-1-olates with aryl halides and CO₂ can produce (E)-4-(arylmethylene)-1,3-dioxolan-2-ones. encyclopedia.pub

Furthermore, the synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one has been reported as a novel intermediate. This compound can be prepared by reacting 4,5-dimethyl-1,3-dioxolene-2-one with a chlorinating agent like sulfuryl chloride. google.comepo.org This chlorinated derivative can then undergo rearrangement to yield other useful intermediates. google.comepo.org

| Derivative | Synthetic Approach | Key Features | Reference |

| (S)-4-Methyl-1,3-dioxolan-2-one | Chiral pool synthesis from (S)-propylene glycol | Chiral building block | |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | From lactic acid | Chiral dienophile in Diels-Alder reactions | mdpi.com |

| (E)-4-(Arylmethylene)-1,3-dioxolan-2-ones | Pd-catalyzed carboxylation of 2-alkyn-1-olates | Introduction of aryl groups at the methylene position | encyclopedia.pub |

| 4-Chloro-4-methyl-5-methylene-1,3-dioxolane-2-one | Chlorination of 4,5-dimethyl-1,3-dioxolene-2-one | Reactive intermediate for further transformations | google.comepo.org |

Ring Substitution Methodologies

The synthesis of functionalized this compound derivatives can be achieved through various ring substitution methodologies. These methods introduce substituents onto the core 1,3-dioxolane (B20135) ring, allowing for the creation of a diverse range of structures with tailored properties. Research in this area has explored stereoselective preparations and cascade reactions to build molecular complexity efficiently.

One prominent strategy involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly. This process proceeds via a 1,3-dioxolan-2-yl cation intermediate, which is generated stereospecifically from the oxidation of an alkene with a hypervalent iodine reagent. mdpi.com The subsequent stereoselective trapping of this cationic intermediate with a carbon nucleophile, such as a silyl (B83357) enol ether, completes the formation of the substituted dioxolane product. mdpi.com The stereochemical outcome of the final product is controlled by two key steps: the oxidative formation of the dioxolane cation and its subsequent nucleophilic trapping. mdpi.com For instance, the reaction of cis- or trans-4-octene (B86139) with PhI(OAc)₂ and a nucleophile in the presence of BF₃·OEt₂ can yield substituted dioxolane products. mdpi.com

Another innovative approach involves a rhodium-catalyzed C–H activation-initiated cascade annulation. In this methodology, aryl enaminones react with vinyl-1,3-dioxolan-2-ones to construct complex benzoisochromene derivatives. acs.org This process involves the simultaneous formation of a six-membered carbocycle and an O-heterocycle through a sequence of C–H/C–N/C–O bond cleavages and C–C/C–C/C–O bond formations. acs.org Mechanistic studies suggest that the oxygen atom of the resulting pyran moiety originates from the 1,3-dioxolan-2-one unit. acs.org The reaction tolerates a range of substituents on both the enaminone and the phenyl ring of the vinyl-1,3-dioxolan-2-one. acs.org

Furthermore, the reactivity of 4,4-dialkyl-5-methylene-1,3-dioxolan-2-ones with amidines has been investigated, leading to various substituted heterocyclic products. The outcome of these reactions is highly dependent on the structure of the amidine and the reaction conditions. For example, reactions with 2-aminopyridines can yield 3-substituted 4-hydroxy-4-methyloxazolidin-2-ones and 4-methylene-oxazolidin-2-ones. researchgate.net In contrast, 2-amino-4,6-dimethylpyrimidine (B23340) leads to the corresponding 4-methyleneoxazolidin-2-one, while 3-aminothiazoles produce linear oxourethanes. researchgate.net These transformations showcase the utility of the methylene-dioxolanone scaffold in accessing other heterocyclic systems through ring substitution and rearrangement pathways.

The following table summarizes selected research findings on ring substitution methodologies for producing derivatives related to this compound.

| Reaction Type | Starting Materials | Reagents/Catalyst | Key Products | Yield (%) | Reference |

| Three-Component Assembly | cis-4-Octene, Silyl Enol Ether | PhI(OAc)₂, BF₃·OEt₂ | Substituted 1,3-dioxolane | 64 | mdpi.com |

| C-H Activation/Annulation | 3-(dimethylamino)-1-phenylprop-2-en-1-one, 4-phenyl-4-vinyl-1,3-dioxolan-2-one | [RhCp*Cl₂]₂, AgSbF₆ | Benzoisochromene derivative | 29 | acs.org |

| Reaction with Amidines | 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659), 2-Aminopyridine | - | 3-(2-pyridyl)-4-hydroxy-4-methyloxazolidin-2-one | - | researchgate.net |

| Reaction with Amidines | 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one, 2-Amino-4,6-dimethylpyrimidine | - | 3-(4,6-dimethylpyrimidin-2-yl)-4-methylene-oxazolidin-2-one | - | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Methylene 1,3 Dioxolan 2 One

Ring-Opening Reactions

The inherent ring strain and the presence of electrophilic centers in 4-methylene-1,3-dioxolan-2-one make it susceptible to various ring-opening reactions. These transformations can be initiated by acids, nucleophiles, or thermal energy, each following distinct mechanistic pathways.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of acids, the ring-opening of 1,3-dioxolanes typically proceeds through protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond. organic-chemistry.org For this compound, protonation can occur at either the ether-type oxygen or the carbonyl oxygen. The subsequent steps are influenced by the reaction conditions and the nature of the acid catalyst. The presence of the exocyclic methylene (B1212753) group introduces additional complexity, potentially influencing the regioselectivity of the ring-opening and allowing for subsequent reactions of the resulting carbocation intermediate.

Detailed mechanistic studies often employ kinetic analysis in various solvent systems to differentiate between potential pathways, such as A-1 versus A-Se₂ mechanisms. The activation parameters, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide valuable insights into the transition state of the rate-determining step.

Nucleophilic Ring-Opening Pathways

The electrophilic nature of the carbonyl carbon and the C4 position of the ring makes this compound a prime target for nucleophilic attack. The exocyclic methylene group enhances its susceptibility to nucleophilic ring-opening, which is a critical step in polymerization processes. The reaction with nucleophiles can lead to a variety of products depending on the nature of the nucleophile and the reaction conditions.

For instance, reactions with secondary amines have been shown to result in ring-opened products as the sole outcome. researchgate.net The bulky alkyl chains in derivatives can sterically hinder nucleophilic attack, slightly reducing reactivity compared to smaller analogs. In contrast, the presence of an electron-withdrawing group, such as in 4-chloromethyl-1,3-dioxolan-2-one, enhances the electrophilicity of the ring and leads to higher conversion rates in nucleophilic substitution reactions.

The ring-opening can also be exploited for post-polymerization modification. For example, copolymers containing the 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659) monomer can be selectively hydrolyzed and then reacted with amines to introduce new functional groups. uliege.be

| Nucleophile | Product Type | Reference |

| Secondary Amines | Ring-Opened Amides | researchgate.net |

| Butylamine (post-polymerization) | Modified Polymer with Urethane Linkages | uliege.be |

Thermal Fragmentation Processes

Thermal decomposition of this compound and its derivatives can lead to fragmentation of the ring system. The products of thermolysis are dependent on the substitution pattern of the dioxolanone ring. For instance, the pyrolysis of spiro adducts derived from [3+2] cycloaddition reactions of a chiral 5-methylene-1,3-dioxolan-4-one results in a variety of products. mdpi.comnih.gov

The thermal decomposition of related 2-methylene-1,3-dioxolane (B1600948) systems has been studied, revealing a stepwise mechanism that can involve a four-membered cyclic transition state, leading to products like acetaldehyde (B116499) and ketones. The activation energy for the thermal decomposition of non-fluorinated 2-methylene-1,3-dioxolane is in the range of 242–254 kJ/mol.

Theoretical studies on the decomposition of glycerol (B35011) carbonate, a related cyclic carbonate, have identified pathways leading to this compound through dehydration. rsc.orgresearchgate.net These computational investigations provide insights into the energetics of different decomposition routes. rsc.org

Cycloaddition Chemistry

The exocyclic double bond of this compound serves as a dienophile and a dipolarophile, enabling its participation in various cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and spirocyclic systems.

Diels-Alder Reactions and Stereochemical Control

This compound and its derivatives are effective dienophiles in [4+2] cycloaddition reactions. A notable feature of 2-alkyl-5-methylene-1,3-dioxolan-4-ones is their propensity to undergo Diels-Alder reactions with high exo-selectivity, which is in contrast to the more commonly observed endo-addition. bristol.ac.uk This stereochemical preference applies to both thermal and Lewis acid-catalyzed reactions with cyclic and acyclic dienes. bristol.ac.uk

When chiral 2-alkyl-5-methylene-1,3-dioxolan-4-ones are employed, high diastereoselectivity is also achieved, making them valuable as chiral ketene (B1206846) equivalents. bristol.ac.uk The Diels-Alder adducts can be further transformed. For example, an adduct with cyclopentadiene (B3395910) can be epoxidized, and subsequent thermal fragmentation can yield a chiral epoxy ketone. mdpi.com

| Diene | Adduct Stereochemistry | Reference |

| Cyclopentadiene | exo-selectivity | bristol.ac.uk |

| 1,3-Cyclohexadiene | exo-selectivity | bristol.ac.ukmdpi.com |

The Diels-Alder reaction of 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one with cyclopentadiene readily forms the corresponding adduct, although it can be prone to cycloreversion. mdpi.com

[3+2] Cycloaddition with Dipolarophiles

The exocyclic double bond of this compound and its analogs can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one has been shown to react with benzonitrile (B105546) oxide, acetonitrile (B52724) oxide, diazomethane (B1218177), and diphenyldiazomethane to form spiro adducts. mdpi.comnih.govresearchgate.netcolab.wsresearchgate.net

These reactions proceed with specific regio- and stereoselectivity. researchgate.net The structure and absolute stereochemistry of the benzonitrile oxide adduct have been confirmed by X-ray diffraction. mdpi.comresearchgate.net However, this particular dioxolanone derivative failed to react with other 1,3-dipoles such as a nitrile sulfide, a nitrile imine, and azides, suggesting that it is a somewhat reluctant 2π-electron component, possibly due to steric hindrance and the influence of push-pull substituents. mdpi.com

| 1,3-Dipole | Product Type | Reference |

| Benzonitrile Oxide | Spiro-isoxazoline | mdpi.comresearchgate.netresearchgate.net |

| Acetonitrile Oxide | Spiro-isoxazoline | mdpi.comresearchgate.netresearchgate.net |

| Diazomethane | Spiro-pyrazoline | mdpi.comresearchgate.netresearchgate.net |

| Diphenyldiazomethane | Spiro-pyrazoline/Cyclopropane | mdpi.com |

The resulting spiro adducts can undergo further transformations, such as thermal pyrolysis, to generate novel heterocyclic and carbocyclic structures. mdpi.comnih.gov

Intramolecular Cycloaddition Pathways

While intermolecular cycloadditions of this compound are well-documented, its participation in intramolecular cycloadditions offers a powerful strategy for the rapid construction of complex, fused, or spirocyclic ring systems. In these reactions, the methylene dioxolanone moiety is tethered to a suitable diene or dipole, which then react internally.

A key example is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. When a pent-4-enyl group is attached to the carbon of a nitrone derived from a related dioxolane system, heating can induce an intramolecular cyclization. This process, however, can be reversible. The resulting isoxazolidine, a spirocyclic adduct, can then be reductively cleaved, for instance with zinc in acetic acid, to yield functionalized aminoalcohols, demonstrating a pathway to complex spirocyclic pyrrolidines.

Reactions Involving the Exocyclic Double Bond

The exocyclic C=C double bond in this compound is the primary site of its chemical reactivity, participating in a wide array of transformations including electrophilic additions, radical reactions, and transition metal-catalyzed processes.

Electrophilic Additions

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by various electrophiles. Research has shown that diols, such as 1,2-, 1,3-, and 1,4-diols, can add to 4-methylene-1,3-dioxolane (B14172032) in the presence of an acid catalyst like trifluoroacetic acid. eco-vector.com By carefully selecting the reaction conditions, it is possible to favor the formation of mono-adducts in moderate to good yields. eco-vector.com

Furthermore, the double bond can undergo epoxidation. For instance, after participating in a Diels-Alder reaction, the resulting adduct of a chiral 5-methylene-2-tert-butyl-1,3-dioxolan-4-one can be treated with an epoxidizing agent like peracetic acid to form a spiro-epoxide. mdpi.com This subsequent functionalization highlights the utility of the double bond in multi-step synthetic sequences.

Radical Initiated Transformations

The double bond of this compound is also a good acceptor for radical species. Radical addition reactions provide a powerful method for carbon-carbon bond formation. Studies on related 5-methylene-1,3-dioxolan-4-ones have shown that radicals can add to the exocyclic double bond with moderate to high diastereoselectivity, particularly when a bulky substituent at the C2 position, such as a tert-butyl group, directs the incoming radical to the opposite face. researchgate.net These radicals can be generated from various precursors, including reactions with N-bromosuccinimide or via organotin reagents. researchgate.net This diastereoselectivity is crucial in asymmetric synthesis for controlling the stereochemistry of the newly formed chiral centers.

| Radical Source | Reactant | Key Feature | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide | 5-substituted 2-tert-butyl-1,3-dioxolan-4-one | C-Br bond formation | Moderate to high diastereoselectivity |

| Tributylstannane | Related bromo compounds | C-H bond formation | Moderate to high diastereoselectivity |

| Allyltributyltin | Related bromo compounds | C-C bond formation | Moderate to high diastereoselectivity |

Transition Metal-Catalyzed Reactions

Transition metal catalysis unlocks a diverse range of transformations for this compound that are otherwise difficult to achieve. Gold and mercury catalysts have been employed for the cyclization of propargylic tert-butylcarbonates to furnish the this compound core structure. google.com More recently, silver-catalyzed carboxylative cyclization of propargyl alcohols with carbon dioxide has emerged as a more direct and atom-economical route. google.com

The reactivity of the exocyclic double bond itself can be harnessed in various metal-catalyzed reactions. For example, [3+2] cycloadditions with dipoles can be facilitated by transition metals. While not always requiring metal catalysis, these reactions are a cornerstone of its chemistry. Spiro adducts are readily formed with reagents like benzonitrile oxide and diazomethane. mdpi.com The reaction with benzonitrile oxide, for instance, proceeds in near-quantitative yield to give a single stereoisomer. mdpi.com

| Dipole Reagent | Product Type | Yield | Stereoselectivity |

|---|---|---|---|

| Benzonitrile oxide | Spiro-isoxazoline | ~100% | Single stereoisomer |

| Acetonitrile oxide | Spiro-isoxazoline | Good | - |

| Diazomethane | Spiro-pyrazoline | Good | - |

| Diphenyldiazomethane | Spiro-cyclopropane (via photolysis) | Low | - |

Mechanistic Elucidation via Advanced Spectroscopic Techniques and Kinetic Studies

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. A combination of advanced spectroscopic methods and kinetic analysis provides deep insights into the transient species and energy landscapes of these transformations.

Reaction Intermediates and Transition State Analysis

The structures of reaction products, which provide significant mechanistic clues, are often unambiguously determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. For example, the structure and absolute stereochemistry of the spiro adduct formed from the [3+2] cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one and benzonitrile oxide have been confirmed by X-ray crystallography. mdpi.com The NMR spectra of these adducts are also highly informative; for instance, the pyrazoline adduct formed with diazomethane shows distinctive signals for the two adjacent, but chemically different, CH₂ groups, confirming the spirocyclic structure. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have also been employed to investigate reaction pathways. For example, the decomposition of glycerol carbonate to form this compound via a dehydration pathway has been modeled. nih.govresearchgate.net These calculations help to map the potential energy surface, identify transition states (TS), and analyze the electronic changes that occur throughout the reaction. nih.govresearchgate.net The mechanism was found to be a non-concerted process involving several distinct steps, including the initial cleavage of a C-H bond, followed by the formation of an O-H bond and finally the creation of the C=C double bond. nih.govresearchgate.net

Catalytic Cycle Investigations

The chemical reactivity of this compound and its derivatives is significantly influenced by catalytic processes. Investigations into these catalytic cycles, particularly those involving transition metals like palladium and silver, have revealed detailed mechanistic pathways.

Palladium-Catalyzed Reactions: Palladium catalysts are pivotal in activating 4-methylene-1,3-dioxolan-2-ones for various transformations. A key mechanistic pathway involves the formation of an oxatrimethylenemethane-palladium (OTMM-Pd) intermediate. This process typically begins with the oxidative addition of a this compound to a low-valent palladium complex, such as Pd(0), which is followed by decarboxylation to generate the reactive OTMM-Pd species. researchgate.net This intermediate is central to subsequent coupling reactions.

In reactions involving sodium 2-alkyn-1-olates, aryl halides, and carbon dioxide, a Pd(0)-catalyzed process leads to the formation of (E)-4-(arylmethylene)-1,3-dioxolan-2-ones. mdpi.comencyclopedia.pub The catalytic cycle for these transformations generally involves transitions between Pd(0), Pd(II), and sometimes Pd(IV) oxidation states. nih.gov For instance, the cycle can be initiated by the oxidative addition of an aryl halide to a Pd(0) species. The resulting aryl-Pd(II) complex then participates in the carboxylation and cyclization sequence, ultimately regenerating the Pd(0) catalyst to complete the cycle. encyclopedia.pub

Silver-Catalyzed Synthesis: The synthesis of this compound and its substituted analogues from propargylic alcohols and carbon dioxide is efficiently catalyzed by silver(I) compounds. A commonly proposed mechanism for this cascade reaction involves the initial formation of an α-alkylidene cyclic carbonate intermediate. acs.orgnih.gov The silver catalyst, often a salt like silver carbonate (Ag₂CO₃) used in conjunction with a phosphine (B1218219) ligand (e.g., PPh₃), is believed to activate the hydroxyl group of a carbonate intermediate formed from the propargylic alcohol and CO₂. acs.orgnih.govmdpi.com This activation facilitates an intramolecular nucleophilic cyclization, leading to the formation of the this compound ring and regenerating the active catalytic species. acs.orgnih.gov The alkalinity of the silver catalyst appears to play a crucial role in its effectiveness. nih.gov

Regio- and Stereoselectivity Studies

The orientation and spatial arrangement of atoms during reactions involving this compound are critical for its synthetic utility. Studies have focused on understanding and controlling the regiochemical and stereochemical outcomes of these reactions.

Regioselectivity: High regioselectivity has been observed in several reactions. For example, the [3+2] cycloaddition reaction of alkynols with ketones to synthesize derivatives of this compound has been shown to proceed with complete regio- and chemoselectivity. acs.orgresearchgate.netconsensus.app These reactions are promoted by cesium carbonate and exhibit exoselectivity. acs.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to analyze the reaction pathways and confirm that the observed high regioselectivity is in agreement with theoretical outcomes based on the analysis of relative free energies of competitive reaction paths.

Stereoselectivity: The control of stereochemistry is crucial when chiral centers are involved. In [3+2] cycloaddition reactions using a chiral derivative, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, with reagents like benzonitrile oxide and acetonitrile oxide, the formation of a single stereoisomer has been reported. mdpi.com The absolute stereochemistry of the resulting spiro adduct was confirmed by X-ray diffraction, demonstrating the high degree of stereocontrol exerted by the chiral template. mdpi.com

The table below summarizes the stereochemical outcome of the [3+2] cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one with different 1,3-dipoles.

| 1,3-Dipole | Product | Diastereoselectivity |

| Benzonitrile Oxide | Spiro-isoxazoline adduct | Single stereoisomer |

| Acetonitrile Oxide | Spiro-isoxazoline adduct | Single stereoisomer |

| Diazomethane | Spiro-pyrazoline adduct | Single stereoisomer |

| Diphenyldiazomethane | Spiro-pyrazoline adduct | Single stereoisomer |

Data sourced from a study on the cycloaddition chemistry of a chiral 5-methylene-1,3-dioxolan-4-one derivative. mdpi.com

Furthermore, DFT studies on related systems, such as the Petasis−Ferrier rearrangement of 4-methylene-1,3-dioxolane, have been used to investigate the factors that influence the stereochemistry of the products. pku.edu.cn These computational approaches provide insight into the transition states and energy profiles of different stereochemical pathways.

Polymerization Chemistry of 4 Methylene 1,3 Dioxolan 2 One

Radical Ring-Opening Polymerization (rROP) Mechanisms

Radical ring-opening polymerization (rROP) of 4-methylene-1,3-dioxolane (B14172032) derivatives is a significant method for introducing functional groups, such as esters, into the backbone of polymers. researchgate.netmdpi.com This process involves the addition of a radical to the exocyclic double bond, followed by the opening of the dioxolane ring. The competition between ring-opening and vinyl addition polymerization is a key aspect of this mechanism. uliege.beelsevierpure.com

Initiator Systems and Kinetic Parameters

Various radical initiators have been employed for the rROP of 4-methylene-1,3-dioxolane derivatives. Common initiators include azobisisobutyronitrile (AIBN) and di-tert-butyl peroxide, which are activated thermally to generate radicals. tandfonline.commdpi.com Photochemical initiation has also been explored, where UV light can accelerate the polymerization process. rsc.org

The kinetics of rROP are influenced by several factors, including the nature and concentration of the initiator, temperature, and solvent. researchgate.net For instance, the polymerization of 2-methylene-1,3-dioxepane (B1205776), a related seven-membered cyclic ketene (B1206846) acetal, has been studied in detail to understand these influences. researchgate.net The activation energy for the thermal decomposition of related dioxolane systems has been reported to be in the range of 242 to 254 kJ/mol. The competition between the ring-opening and the vinyl addition pathways is a critical kinetic feature, with the extent of ring-opening being temperature-dependent. elsevierpure.com In some cases, such as with 2-difluoromethylene-4-methyl-1,3-dioxolane, the percentage of ring-opening decreases at lower temperatures. elsevierpure.com

Table 1: Initiator Systems and Conditions for rROP of Methylene (B1212753) Dioxolane Derivatives

| Monomer | Initiator | Temperature (°C) | Ring Opening (%) | Reference |

| 2-methylene-1,3-dioxolane (B1600948) | Free-radical initiators | 60 | ~50 | elsevierpure.com |

| 4-n-hexyl-2-methylene-1,3-dioxolane | di-tert-butyl peroxide (in benzene) | 110 | 100 | tandfonline.com |

| 4-n-hexyl-2-methylene-1,3-dioxolane | Bulk polymerization | 60 | 50 | tandfonline.com |

| 2-difluoromethylene-4-methyl-1,3-dioxolane | Free-radical initiators | 60 | 28 | elsevierpure.com |

| 2-difluoromethylene-4-methyl-1,3-dioxolane | Free-radical initiators | 0 | 7 | elsevierpure.com |

| 2-difluoromethylene-4-methyl-1,3-dioxolane | Free-radical initiators | -78 | 4 | elsevierpure.com |

Polymer Architecture Control

The architecture of polymers derived from 4-methylene-1,3-dioxolane can be controlled through various strategies. Copolymerization with conventional vinyl monomers like styrene (B11656), methyl methacrylate (B99206), and vinyl acetate (B1210297) allows for the introduction of ester functionalities into the backbone of addition polymers. researchgate.net This approach can impart degradability to otherwise non-degradable vinyl polymers. researchgate.net

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been successfully applied to the rROP of methylene dioxolane derivatives. mdpi.combibliotekanauki.pl These methods enable the synthesis of polymers with well-defined molecular weights and narrow polydispersity. For example, "living" free radical ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane has been achieved using ATRP. scilit.com RAFT polymerization of 2-methylene-1,3-dioxepane has been used to synthesize hyperbranched polycaprolactone. mdpi.com

Influence of Substituents on Polymerization Behavior

Substituents on the 4-methylene-1,3-dioxolane ring have a profound impact on the polymerization behavior, particularly on the extent of ring-opening. The stability of the radical formed after ring-opening is a key determinant. researchgate.net For instance, a phenyl group at the 4-position, as in 2-methylene-4-phenyl-1,3-dioxolane, facilitates facile radical isomerization polymerization due to the stabilization of the resulting benzylic radical. researchgate.netresearchgate.net This leads to nearly quantitative and regioselective ring-opening. researchgate.net

In contrast, alkyl substituents at the 4-position, such as in 4-n-hexyl- and 4-n-decyl-2-methylene-1,3-dioxolane, also undergo free-radical ring-opening polymerization, but the extent of ring-opening can be influenced by reaction conditions. tandfonline.com Fluorine substituents have also been shown to affect the polymerization pathway, with perfluorinated derivatives often favoring vinyl addition over ring-opening. elsevierpure.com For example, perfluoro-2-methylene-4-methyl-1,3-dioxolane yields only a vinyl addition product. elsevierpure.com

Cationic Polymerization Pathways

Cationic polymerization offers another route to polymerize 4-methylene-1,3-dioxolane derivatives. This method is particularly sensitive to the monomer structure, initiator, and solvent. wikipedia.org The polymerization can proceed through vinyl addition, ring-opening, or a combination of both. hanrimwon.com

Active Species and Propagation Mechanisms

In cationic polymerization, the active species is a carbenium ion, which is generated by the addition of a cationic initiator to the monomer. wikipedia.org The propagation then proceeds by the addition of monomer to this active species. wikipedia.org For 4-methylene-1,3-dioxolane derivatives, the substituent at the 2-position plays a crucial role in stabilizing the resulting carbocation, thereby influencing the polymerization pathway. hanrimwon.com For example, in the polymerization of 2-phenyl-4-methylene-1,3-dioxolane, a stabilized benzylic carbocation is formed, which propagates by adding to the exocyclic double bond, leading to exclusively ring-opened polymers. researchgate.net

The propagation can occur via different mechanisms, including SN1 or SN2 type reactions at the active chain end. mdpi.com Lewis acids such as boron trifluoride etherate (BF₃OEt₂), tin(IV) chloride (SnCl₄), and tungsten hexachloride (WCl₆) are commonly used as initiators or co-initiators. wikipedia.orghanrimwon.comacs.org The strength of the Lewis acid can affect the outcome of the polymerization. acs.org Photoinitiated cationic polymerization using onium salts has also been successfully employed. acs.org

Control over Molecular Weight and Dispersity

Controlling the molecular weight and dispersity in cationic polymerization of 4-methylene-1,3-dioxolane derivatives can be challenging due to side reactions like chain transfer. wikipedia.org However, under certain conditions, a degree of control can be achieved. The use of specific initiator systems and the presence of added bases can lead to "living" or controlled polymerization, characterized by a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions. acs.org

For instance, in the cationic polymerization of vinyl ethers, which are structurally related to the ring-opened products of methylene dioxolanes, living polymerization has been achieved using initiating systems like TADDOL/TiCl₄. rsc.org While direct data on achieving narrow dispersity for 4-methylene-1,3-dioxolan-2-one itself is limited, studies on related systems suggest that careful selection of the initiator, co-initiator, and reaction temperature is crucial for controlling the polymer's molecular characteristics. acs.orgcdnsciencepub.com The polymerization of 2-phenyl-4-methylene-1,3-dioxolane initiated with WCl₆ or BF₃ has been reported to yield polymers with relatively low molecular weights (Mw ca. 5000). acs.org

Table 2: Cationic Initiators for Methylene Dioxolane Derivatives

| Monomer | Initiator/Catalyst | Polymer Structure | Reference |

| 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes | Lewis acid complexes | Vinyl polymerization (no ring cleavage) | researchgate.net |

| 4-methylene-2-phenyl-1,3-dioxolane | WCl₆ or BF₃ | Predominant addition/ring-opening | acs.org |

| 4-methylene-2-phenyl-1,3-dioxolane | Tris(4-methylphenyl)sulfonium hexafluoroantimonate | Exclusive addition/ring-opening | acs.org |

| 2-ethenyl-4-methylene-1,3-dioxolane | BF₃OEt₂ or CF₃SO₃H | Cross-linked polymers | acs.org |

| 2-ethenyl-4-methylene-1,3-dioxolane | CH₃SO₃H | Soluble polymers | acs.org |

| 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane | Boron trifluoride, trifluoromethanesulfonic acid, etc. | Ring-opened poly(keto ether) and cyclized product | koreascience.kr |

Copolymerization Strategies

Copolymerization extends the utility of this compound by enabling the incorporation of its unique structural features into a wide array of polymer backbones. This allows for the fine-tuning of properties such as degradability, thermal stability, and mechanical performance.

Alternating Copolymerization with Various Monomers

Alternating copolymerization is a powerful technique to create polymers with a regular, repeating sequence of two different monomer units. In the case of this compound, which can act as an electron-rich monomer, it can undergo alternating copolymerization with electron-deficient monomers. For instance, the copolymerization of methylenedioxolanes with maleic anhydride (B1165640) proceeds spontaneously to yield alternating copolymers through the involvement of charge-transfer complexes. researchgate.net This controlled monomer placement significantly influences the final properties of the polymer. For example, the copolymerization of 5-Methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) with ethyl maleimide (B117702) (EMA) results in a copolymer with an alternating sequence. chinesechemsoc.org This preference for alternation is attributed to the electronic disparity between the electron-rich MPDO and the electron-deficient EMA. chinesechemsoc.org

Similarly, the copolymerization of 2-methylene-1,3-dioxepane (MDO), a related cyclic ketene acetal, with butyl crotonate (BCr) also demonstrates a strong tendency towards alternation, as evidenced by their experimentally determined reactivity ratios. acs.org This alternating structure enhances the degradability of the resulting copolymers. acs.org

| Monomer 1 | Monomer 2 | Resulting Copolymer Structure | Reference |

| Methylenedioxolanes | Maleic Anhydride | Alternating | researchgate.net |

| 5-Methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) | Ethyl Maleimide (EMA) | Alternating | chinesechemsoc.org |

| 2-Methylene-1,3-dioxepane (MDO) | Butyl Crotonate (BCr) | Alternating | acs.org |

Block and Graft Copolymer Synthesis

Block and graft copolymers are advanced polymer architectures that combine long sequences of different polymer types. The incorporation of this compound and its derivatives into these structures allows for the design of materials with distinct, well-defined domains, leading to unique properties and functionalities.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to synthesize block copolymers containing 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), a derivative of this compound. ntu.edu.sgacs.org This controlled radical polymerization technique allows for the synthesis of well-defined block copolymers with low dispersity. acs.org For example, block copolymers have been created by combining DMDL with both hydrophobic and hydrophilic monomers such as methacrylates, acrylates, acrylamides, vinyl acetate, and vinylpyrrolidone. ntu.edu.sgacs.org These block copolymers can self-assemble into structures like micelles and vesicles in water. ntu.edu.sg

Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, have also been synthesized. For instance, block-graft copolymers of the type PECH-b-St-g-PMMA have been prepared using a combination of techniques including nitroxide-mediated polymerization and atom transfer radical polymerization (ATRP). researchgate.net While not directly involving this compound, these methods demonstrate the potential for creating complex architectures that could incorporate this monomer.

Investigations into Reactivity Ratios

Reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer.

Studies on the copolymerization of 5-Methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) with monomers like methyl methacrylate (MMA) or styrene have shown that the resulting copolymers have a higher content of MPDO than what was initially in the monomer feed. chinesechemsoc.org This indicates a higher reactivity of the growing polymer chain towards adding MPDO.

In the case of the copolymerization of (2-phenyl-1,3-dioxolan-4-yl)methyl methacrylate (PDMMA) with styrene, the reactivity ratios were calculated using both the Kelen-Tüdös and Fineman-Ross methods. tandfonline.com The values obtained (rPDMMA = 0.183 ± 0.001, rSt = 0.34 ± 0.002 by Kelen-Tüdös) are both less than one, suggesting a tendency towards the formation of a copolymer with some regularity in the alternating arrangement of the monomers. tandfonline.com

For the copolymerization of 2-methylene-1,3-dioxepane (MDO) and butyl crotonate (BCr), the reactivity ratios were found to be r(MDO) = 0.105 and r(BCr) = 0.017. acs.org These low values, both significantly below one, confirm a strong preference for cross-propagation, leading to the formation of an alternating copolymer. acs.org

| Monomer 1 | Monomer 2 | r1 | r2 | Method | Reference |

| (2-phenyl-1,3-dioxolan-4-yl)methyl methacrylate (PDMMA) | Styrene (St) | 0.183 ± 0.001 | 0.34 ± 0.002 | Kelen-Tüdös | tandfonline.com |

| (2-phenyl-1,3-dioxolan-4-yl)methyl methacrylate (PDMMA) | Styrene (St) | 0.201 ± 0.042 | 0.441 ± 0.220 | Fineman-Ross | tandfonline.com |

| 2-Methylene-1,3-dioxepane (MDO) | Butyl Crotonate (BCr) | 0.105 | 0.017 | Experimental | acs.org |

Design of Degradable and Chemically Recyclable Polymeric Materials

A key advantage of incorporating this compound and its derivatives into polymers is the potential to create materials that are degradable and chemically recyclable. This addresses the growing environmental concerns associated with plastic waste.

Hydrolytic Degradation Mechanisms of Resulting Polymers

Polymers derived from this compound and its analogs can be designed to degrade under specific conditions, such as in the presence of water (hydrolysis). The degradation mechanism typically involves the cleavage of the polymer backbone.

For polymers synthesized from 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), degradation occurs under basic conditions. acs.orgrsc.org A proposed mechanism involves the attack of a hydroxide (B78521) ion on the carbonyl group of the hemiacetal ester in the polymer backbone. acs.org This leads to the generation of an alkoxide anion, followed by elimination and backbone scission. acs.org This process ultimately breaks down the polymer into smaller fragments. acs.org The degradation can be tuned by varying the amount of the degradable monomer incorporated into the copolymer. rsc.org For example, copolymers of oligo(ethylene oxide) methacrylate and 2-methylene-4-phenyl-1,3-dioxolane (MPDL) showed a significant reduction in molecular weight after hydrolysis with potassium hydroxide. chinesechemsoc.org

Chemical Recycling Processes and Monomer Recovery

Chemical recycling offers a pathway to a circular economy for plastics by breaking down polymers back to their constituent monomers, which can then be reused to produce new polymers. researchgate.net Polymers derived from this compound and its analogs have shown promise in this area.

The degradation of the homopolymer of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) under basic conditions generates 2-hydroxyisobutyric acid (HIBA) as a degradation product. rsc.orgrsc.org This recovered HIBA can be used as a starting material to re-synthesize the DMDL monomer, which can then be polymerized again. rsc.orgrsc.org This demonstrates a closed-loop chemical recycling process for this particular polymer, contributing to a more sustainable materials economy. rsc.orgrsc.org

Similarly, the depolymerization of poly(1,3-dioxolane) (PDXL), a related polymer, using strong acid catalysts can recover the monomer in nearly quantitative yield, even from a mixture of plastic waste. preprints.org

Structure-Degradability Relationships

The relationship between the structure of polymers derived from this compound and their subsequent degradability is fundamentally linked to the polymerization mechanism and the chemical nature of the resulting polymer backbone and side chains. While specific degradation studies on the homopolymer of this compound are not extensively detailed in published literature, a comprehensive understanding can be derived from closely related and well-studied analogous monomers, particularly 4,4-disubstituted five-membered cyclic ketene hemiacetal esters (CKHEs) like 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL). rsc.orgrsc.orgresearchgate.net

The polymerization of these types of monomers proceeds through a ring-retaining mechanism rather than a ring-opening one. rsc.orgrsc.org This means the exocyclic double bond of the monomer participates in the polymerization, leading to a stable carbon-carbon backbone with the 1,3-dioxolan-2-one ring structure preserved as a pendant group. rsc.org The key to the polymer's degradability lies within this retained ring, which contains a hydrolytically susceptible hemiacetal ester linkage. rsc.orgrsc.org

The degradation of these polymers occurs via backbone scission under basic conditions, initiated by the hydrolysis of the pendant ring. rsc.orgrsc.org For instance, homopolymers and copolymers of the analog DMDL have been shown to degrade in the presence of a hydroxide or an amine at mild temperatures, ranging from room temperature to 65°C. rsc.orgresearchgate.net The proposed mechanism involves a hydroxide ion attacking the carbonyl group of the hemiacetal ester in the pendant ring. This initial attack leads to a cascade of reactions that ultimately results in the cleavage of the main polymer chain. rsc.org

A significant aspect of this degradation pathway is the potential for chemical recycling. rsc.orgresearchgate.net In the case of poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL), degradation assisted by sodium hydroxide (NaOH) generates 2-hydroxyisobutyric acid (HIBA), which is a precursor used to synthesize the original DMDL monomer. rsc.orgrsc.orgresearchgate.net This demonstrates a pathway toward a circular materials economy, where the polymer can be broken down into its constituent parts and reused. rsc.orgresearchgate.net

The degradability of these polymers can be precisely controlled by altering the macromolecular structure through copolymerization. rsc.orgacs.org By copolymerizing this compound or its analogs with various conventional vinyl monomers—such as methacrylates, acrylates, and styrene—the density of degradable linkages along the polymer backbone can be tailored. rsc.orgresearchgate.net The rate and extent of degradation are directly related to the molar fraction of the degradable cyclic monomer incorporated into the copolymer. acs.org This allows for the design of materials with tunable degradation profiles suited for specific applications. rsc.org For example, studies on copolymers of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) have shown that varying its incorporation can match the degradation rates of established polyesters like poly(ε-caprolactone) and poly(lactide). acs.org

Table 1: Thermal Properties of Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL)

| Property | Value | Method |

|---|---|---|

| Glass Transition Temperature (Tg) | 41 °C | DSC |

| Crystallization Temperature (Tc) | 117 °C | DSC |

| Melting Temperature (Tm) | 186 °C | DSC |

| 50% Decomposition Temperature (Td) | 269 °C | TGA |

Data sourced from a study on the homopolymer of the analogous monomer, PDMDL. rsc.org

Research findings on the degradation of PDMDL and its copolymers highlight the structure-degradability relationship, showing how molecular weight decreases under basic conditions over time.

Table 2: Degradation of Poly(4,4-dimethyl-2-methylene-1,3-dioxolan-5-one) (PDMDL) Homopolymer and Copolymers

| Polymer | Degradation Conditions | Time (h) | Initial Mn ( g/mol ) | Final Mn ( g/mol ) | Degradation (%) |

|---|---|---|---|---|---|

| PDMDL Homopolymer | NaOH in THF/Methanol | 24 | 105,000 | ~1,000 | >99 |

| P(MMA-co-DMDL) | NaOH in THF/Methanol | 24 | 60,000 | 36,000 | 40 |

| P(BA-co-DMDL) | NaOH in THF/Methanol | 24 | 81,000 | 38,000 | 53 |

| PDMDL Homopolymer | DBU in THF | 24 | 105,000 | 6,000 | 94 |

| P(MMA-co-DMDL) | DBU in THF | 24 | 60,000 | 47,000 | 22 |

Data is based on studies of the analogous monomer DMDL and its copolymers with Methyl Methacrylate (MMA) and Butyl Acrylate (BA). Degradation was conducted at room temperature. Mn refers to the number-average molecular weight. DBU is 1,8-Diazabicyclo[5.4.0]undec-7-ene. The data illustrates that both homopolymers and copolymers are degradable, with the extent influenced by the polymer composition and the base used.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations determine the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties. Key aspects of the electronic structure analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.netschrodinger.com For cyclic carbonates, these calculations can reveal how substituents and structural features, like the exocyclic methylene (B1212753) group in 4-Methylene-1,3-dioxolan-2-one, influence the electronic properties. researchgate.net

Calculations for a closely related compound, 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659), using DFT at the B3LYP/6-311G++(d,p) level of theory, predict a HOMO-LUMO gap of 6.32 eV. For this analog, the HOMO is localized on the carbonyl oxygen and the methylidene π-system, while the LUMO is centered on the π-antibonding orbital of the carbonyl group. Similar calculations for this compound would provide specific insights into its electronic characteristics and reactivity, which is noted to be higher in processes like ring-opening polymerizations due to the conjugated double bond.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It provides detailed information about the potential energy surface, allowing for the identification of transition states and the calculation of energy barriers, which helps in understanding reaction feasibility and kinetics.

A notable application of DFT has been in studying the decomposition of glycerol (B35011) carbonate, where this compound is one of the potential products. rsc.org These studies reveal that the formation of this compound proceeds via a dehydration pathway, distinct from the decarboxylation pathways that yield other products like 3-hydroxypropanal (B37111) and glycidol. rsc.orgnih.gov

The formation of this compound from glycerol carbonate proceeds through a specific transition state, labeled TS3 in mechanistic studies. rsc.orgnih.gov DFT calculations, specifically using the M06-2X/6-311G(d,p) level of theory for geometry optimization, have been employed to characterize this transition state. nih.gov The reaction pathway is a non-concerted process described by four structural stability domains. rsc.org The mechanism involves the initial cleavage of a C-H bond, followed by the formation of an O-H bond as part of an eliminated water molecule, and concludes with the formation of the C=C double bond of the methylene group. rsc.org

The energetics of the reaction pathway determine the likelihood of its occurrence. DFT calculations provide values for activation energy (ΔE), enthalpy (ΔH°), and Gibbs free energy (ΔG°). For the TS3 pathway leading to this compound, the activation barriers have been compared to competing reaction pathways. rsc.orgnih.gov

The formation of this compound is found to be a more feasible reaction pathway for the decomposition of glycerol carbonate than the formation of glycidol. rsc.orgnih.gov However, it is kinetically and thermodynamically less favorable than the pathway leading to 3-hydroxypropanal. nih.gov The formation of this compound is an exergonic reaction, with a calculated ΔG° of -5 kcal mol⁻¹. rsc.org

| Parameter | Value (kcal mol⁻¹) | Description |

|---|---|---|

| ΔE (vs. TS1) | +1.3 | Difference in activation energy compared to the transition state for 3-hydroxypropanal formation. |

| ΔH° (vs. TS1) | +0.9 | Difference in activation enthalpy compared to the transition state for 3-hydroxypropanal formation. |

| ΔG° (vs. TS1) | +2.0 | Difference in Gibbs free energy of activation compared to the transition state for 3-hydroxypropanal formation. |

| ΔG° (Reaction) | -5 | Gibbs free energy of the overall reaction to form P3. |

Transition State Geometries and Energies

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. encyclopedia.pubresearchgate.net This technique is particularly valuable for conformational analysis, which examines the different spatial arrangements a molecule can adopt and the energy associated with each conformation. encyclopedia.pub

For a molecule like this compound, MD simulations could provide insight into the flexibility of the five-membered 1,3-dioxolane (B20135) ring. While five-membered rings are generally considered to have limited flexibility compared to larger rings, they can still adopt various conformations, such as envelope or twist forms. MD simulations can explore these conformational possibilities and the energy barriers between them. cdnsciencepub.com Furthermore, these simulations can analyze the rotational dynamics and preferred orientation of the exocyclic methylene group relative to the ring plane. Although the general reliability of MD for the conformational analysis of cyclic compounds like dioxanes has been demonstrated, specific MD studies focusing on the conformational analysis of this compound are not prominent in the surveyed literature. scpe.org

Predictive Modeling of Reactivity and Selectivity

Computational modeling is a powerful tool for predicting the reactivity and selectivity of molecules in chemical reactions. By analyzing the electronic structure and reaction pathways, researchers can forecast how a molecule will behave under specific conditions.

The DFT studies on glycerol carbonate decomposition serve as a direct example of predictive modeling, where the relative activation energies correctly predict that 3-hydroxypropanal is the major kinetic and thermodynamic product over this compound. rsc.orgnih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is also a cornerstone of predictive modeling. The distribution and energy of these orbitals can predict sites susceptible to nucleophilic or electrophilic attack. The 2-oxo-1,3-dioxolane group is known to possess both electrophilic (at the carbonyl carbon) and nucleophilic (at the oxygen atoms) centers, which computational models can quantify.

Furthermore, modeling helps explain the observed reactivity and selectivity in reactions such as Diels-Alder cycloadditions, where related chiral 5-methylenedioxolanones exhibit high stereoselectivity. schrodinger.com For this compound, its higher reactivity in polymerization is attributed to the conjugated C=C double bond, a feature that can be analyzed and quantified through computational models to predict its behavior as a monomer.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopy is a cornerstone in the analysis of 4-Methylene-1,3-dioxolan-2-one and its derivatives. By examining the interaction of these molecules with electromagnetic radiation, researchers can deduce detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core molecular framework and the identification of functional groups.

In the analysis of this compound derivatives, ¹H NMR is used to identify the characteristic signals of the exocyclic methylene (B1212753) protons (=CH₂) and any substituents on the dioxolanone ring. For instance, in derivatives like 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one (B1617659), the methylene protons appear as distinct doublets due to geminal coupling. rsc.org The chemical shifts of these protons are sensitive to the electronic and steric environment of the molecule. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. Key signals include the carbonyl carbon (C=O) of the carbonate group, the sp²-hybridized carbons of the methylene group (C=CH₂), and the sp³-hybridized carbons within the ring. rsc.org

Two-dimensional (2D-NMR) techniques, such as NOE (Nuclear Overhauser Effect) spectroscopy, are employed to determine the spatial proximity of atoms, which is crucial for confirming stereochemistry in complex reaction products. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) | Reference |

|---|---|---|---|

| 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one | 1.61 (s, 6H, CH₃), 4.77 (d, 1H, =CH₂), 4.31 (d, 1H, =CH₂) | 27.5 (CH₃), 84.7 (C-4), 85.3 (=CH₂), 151.2 (C-5), 158.7 (C=O) | rsc.org |

| 4-Ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one | 1.00 (t, 3H), 1.58 (s, 3H), 1.73-1.78 (m, 2H), 4.25 (d, 1H), 4.81 (d, 1H) | 7.4, 26.0, 33.4, 85.5 (=CH₂), 87.6 (C-4), 151.5 (C-5), 157.5 (C=O) | rsc.orgrsc.org |

| 4-Methylene-1,3-dioxaspiro[4.5]decan-2-one | 1.18-1.95 (m, 10H), 4.21 (d, 1H), 4.68 (d, 1H) | N/A | rsc.org |

Note: NMR shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of molecules. These techniques are particularly effective for identifying characteristic functional groups. For this compound and its products, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic carbonate. mdpi.com This band typically appears at a high frequency, often above 1800 cm⁻¹. Another key absorption is the C=C stretching vibration of the exocyclic methylene group. mdpi.com The C-O stretching vibrations of the dioxolane ring also produce strong, characteristic bands. mdpi.com

Fourier-transform infrared (FTIR) and FT-Raman spectra can be used for a complete vibrational assignment of the fundamental modes of these compounds. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) Stretch | 1810 - 1830 | Strong |

| Alkene (C=C) Stretch | 1650 - 1690 | Medium |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In the analysis of reaction products of this compound, MS confirms the identity of the expected product by detecting its molecular ion (M⁺). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com

The fragmentation patterns observed under electron ionization (EI) or other ionization techniques provide valuable structural clues. A characteristic fragmentation pathway for cyclic carbonates is the loss of a carbon dioxide molecule (CO₂). Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also common for separating and identifying volatile reaction products. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Diffraction Methods for Solid-State Structural Determination

While spectroscopic methods provide invaluable data on molecular structure, diffraction techniques offer the definitive determination of the atomic arrangement in crystalline solids.

For reaction products that can be crystallized, single crystal X-ray diffraction provides an unambiguous three-dimensional structure. This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. mdpi.com

Research on the reaction products of this compound derivatives has utilized X-ray diffraction to confirm the structures of complex molecules. For example, the structures of oxazolidinone derivatives formed from the reaction of 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one have been elucidated using this method. researchgate.net Similarly, the absolute stereochemistry of spiro adducts resulting from cycloaddition reactions with chiral methylene-dioxolanones has been confirmed by X-ray analysis. mdpi.com This information is critical for understanding reaction mechanisms and stereoselectivity.

Table 3: Example Crystallographic Data for a Spiro Adduct of a 5-Methylene-1,3-dioxolan-4-one Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P2₁2₁2₁ | mdpi.com |

| Unit Cell Dimensions | a = 5.7153 Å, b = 11.497 Å, c = 20.903 Å | mdpi.com |

| Volume (V) | 1373.5 ų | mdpi.com |

| Molecules per Unit Cell (Z) | 4 | mdpi.com |

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of reactions involving this compound and for assessing the purity of the isolated products.

Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress, allowing for the visualization of the consumption of starting materials and the formation of products. rsc.org For purification, flash column chromatography is a standard method for isolating the desired compound from unreacted starting materials and byproducts. rsc.org

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. It is frequently employed to check for the complete conversion of starting materials and to determine the purity of the final product. google.com However, for thermally labile compounds like certain halogenated dioxol-2-ones, GC can be challenging, and alternative methods may be required. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for both the analysis and purification of a wide range of compounds, including those that are non-volatile or thermally unstable. Reverse-phase (RP) HPLC methods have been developed for the analysis of derivatives such as 4,4-dimethyl-5-methylene-1,3-dioxolan-2-one. sielc.com In some cases, pre-column derivatization can be used to create a more stable or easily detectable analyte for HPLC analysis, providing a robust method for quantitative assessment. researchgate.net

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis and purity of this compound and related cyclic carbonate monomers.

In the synthesis of six-membered cyclic carbonate monomers, which share structural similarities with this compound, GC analysis is instrumental. For instance, the disproportionation products of 1,3-bis(alkoxycarbonyloxy)propanes are analyzed using a GC system equipped with a 20% OV-101 column and a flame ionization detector (FID). scispace.com This setup allows for the identification and quantification of the desired cyclic carbonate monomers as well as any linear dimer or trimer byproducts. scispace.com The progress of reactions, such as the synthesis of α-pinane carbonate, can be monitored by collecting samples at regular intervals and analyzing them by GC until the starting material, like pinanediol, is no longer detected. scispace.com

For more complex analyses, such as the detection of impurities, gas chromatography-mass spectrometry (GC-MS) is employed. This powerful combination allows for the identification of byproducts by comparing their mass spectra to known standards. A specific GC-MS method has been developed for the detection of the impurity 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one in various pharmaceutical samples. patsnap.com This method utilizes a capillary column with a (14%-cyanopropyl-phenyl)-methyl polysiloxane stationary phase. patsnap.com The temperature program is meticulously controlled to ensure optimal separation of the analyte from the matrix. patsnap.com

Table 1: Exemplary GC and GC-MS Conditions for Analysis of Cyclic Carbonates

| Parameter | GC Method for Cyclic Carbonate Synthesis | GC-MS Method for Impurity Detection |

| Instrument | Gas-Chrom Q | Agilent GC/MS QQQ 7000D with EI ion source |

| Column | 20% OV-101 | Agilent DB-1701 (or equivalent), 30 m x 0.25 mm, 1 µm |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| Carrier Gas | - | Helium |

| Flow Rate | - | 1 mL/min |

| Temperature Program | - | Initial: 150°C (1 min hold), Ramp 1: 35°C/min to 200°C (5 min hold), Ramp 2: 30°C/min to 250°C (3 min hold) |

| Injection Port Temp. | - | 130°C |

| Split Ratio | - | 10:1 |

| Injection Volume | - | 1 µL |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another vital analytical tool, particularly for compounds that may be thermally labile or non-volatile, and for monitoring the progress of polymerization.

A reverse-phase (RP) HPLC method has been established for the analysis of 1,3-Dioxolan-2-one, 4,4-dimethyl-5-methylene-. sielc.com This method employs a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In cases where the analyte is inherently unstable, a pre-column derivatization HPLC method can be developed. For example, the quantitative analysis of the thermally labile 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) is challenging with traditional GC methods due to the presence of GC-undetectable polymeric impurities. researchgate.net A pre-column HPLC-UV derivatization method using triphenylmethanamine has been successfully developed to overcome this. researchgate.net The resulting derivative is stable, crystalline, and possesses a strong chromophore for UV detection, enabling accurate quantitative analysis. researchgate.net

Thermal Analysis for Polymer Characterization